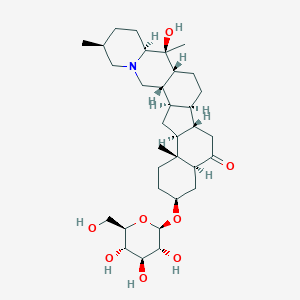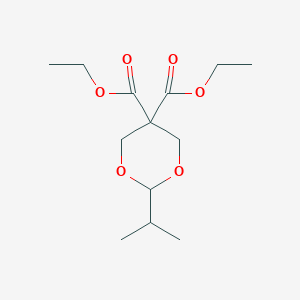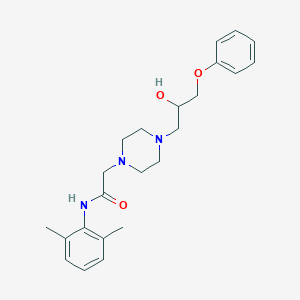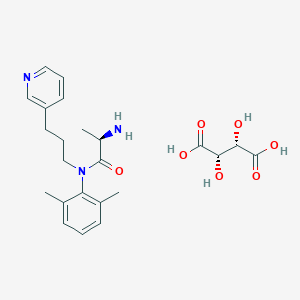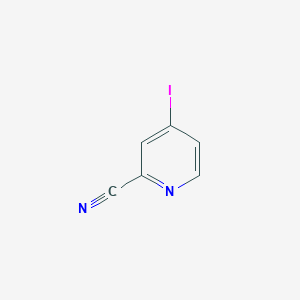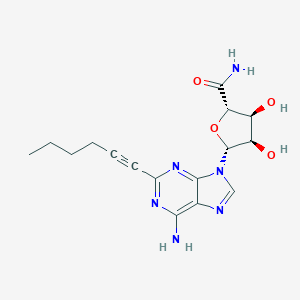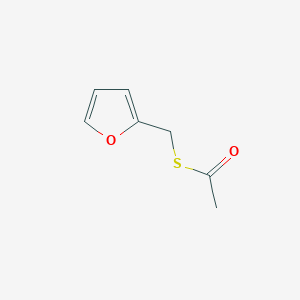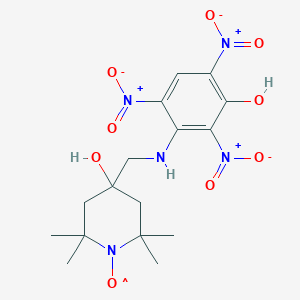![molecular formula C15H15N3OS B133989 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol CAS No. 145096-25-9](/img/structure/B133989.png)
4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol, also known as DM-PIT, is a small molecule that has been extensively studied for its potential use in scientific research. This compound is a benzothiazole derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol involves its selective binding to the active form of protein kinases. Upon binding, 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol undergoes a conformational change that results in the emission of fluorescence. This property allows 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol to be used as a fluorescent probe for the detection of protein kinase activity.
Biochemical And Physiological Effects
4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for protein kinase activity, 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol is its selectivity for the active form of protein kinases. This property allows 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol to be used as a highly specific fluorescent probe for the detection of protein kinase activity. However, one limitation of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol is its relatively low water solubility, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol. One area of research is the development of new fluorescent probes based on the structure of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol. These probes could be designed to target specific protein kinases or other biomolecules of interest. Another area of research is the development of new therapeutic agents based on the structure of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol. These agents could be designed to selectively target cancer cells or other disease-related biomolecules. Finally, further research is needed to fully understand the biochemical and physiological effects of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol and its potential use in scientific research.
Synthesis Methods
The synthesis of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol involves the reaction of 2-aminothiophenol with 3-pyridinemethanol in the presence of a catalytic amount of acetic acid. This reaction produces 2-(3-pyridinylmethylthio)aniline, which is then reacted with 4,7-dimethyl-6-hydroxybenzothiazole in the presence of a base such as potassium carbonate. The final product, 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol, is obtained after purification by column chromatography.
Scientific Research Applications
4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has been extensively studied for its potential use in scientific research. One of the primary applications of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol is as a fluorescent probe for the detection of protein kinase activity. 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has been shown to selectively bind to the active form of protein kinases and emit fluorescence upon binding. This property makes 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol a valuable tool for studying protein kinase activity in vitro and in vivo.
properties
CAS RN |
145096-25-9 |
|---|---|
Product Name |
4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol |
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4,7-dimethyl-2-(pyridin-3-ylmethylamino)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C15H15N3OS/c1-9-6-12(19)10(2)14-13(9)18-15(20-14)17-8-11-4-3-5-16-7-11/h3-7,19H,8H2,1-2H3,(H,17,18) |
InChI Key |
WNYIJFWJLXADJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O |
synonyms |
6-Benzothiazolol, 4,7-dimethyl-2-[(3-pyridinylmethyl)amino]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



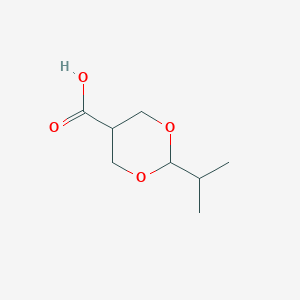

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)

